2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that features a fused ring system composed of imidazole and triazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-cyanopyrrole with monochloramine, followed by cyclization with formamidine acetate, can yield the desired compound . Another approach involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic methodologies. Continuous flow processes have been developed to meet the demand for large-scale production. These processes utilize in situ monochloramine synthesis and process-friendly bases like potassium tert-butoxide (KOt-Bu) to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: The compound can undergo further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.
Scientific Research Applications
2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby preventing their activity and disrupting cellular signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and the inhibition of viral replication.
Comparison with Similar Compounds
2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazin-4-amine: Another fused heterocyclic compound with similar biological activities.
7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine: A derivative with a bromine atom, which can exhibit different reactivity and biological properties.
Imidazo[2,1-f][1,2,4]triazin-4-amine derivatives: Various derivatives with modifications at different positions, which can enhance or alter their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C5H4ClN5 |
---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C5H4ClN5/c6-5-9-3(7)4-8-1-2-11(4)10-5/h1-2H,(H2,7,9,10) |
InChI Key |
PTAIBNCEJZHSRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C(=NC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.